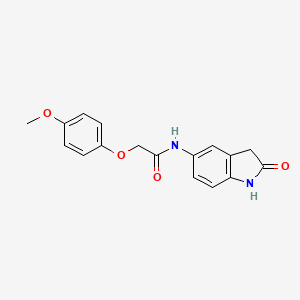

2-(4-methoxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide

Description

2-(4-Methoxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide (compound 18b in ) is a synthetic acetamide derivative with a molecular structure combining a 4-methoxyphenoxy group and a 2-oxoindolin-5-yl moiety. It was synthesized as part of a novel cephalosporin series targeting non-replicating Mycobacterium tuberculosis (Mtb), achieving a 32% yield as a brown solid . The compound’s design integrates structural features from both phenoxy acetamides and indolinone derivatives, which are known for their diverse pharmacological activities, including antimicrobial and anticancer properties.

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-22-13-3-5-14(6-4-13)23-10-17(21)18-12-2-7-15-11(8-12)9-16(20)19-15/h2-8H,9-10H2,1H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSARXPKGNJHFHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide typically involves the following steps:

Formation of the Methoxyphenoxy Intermediate: The starting material, 4-methoxyphenol, is reacted with an appropriate halogenating agent (e.g., bromine) to form 4-methoxyphenyl bromide.

Coupling with Indolinone: The 4-methoxyphenyl bromide is then coupled with 2-oxoindoline in the presence of a base (e.g., potassium carbonate) and a palladium catalyst to form the desired intermediate.

Acetylation: The intermediate is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The oxoindolinyl group can be reduced to form a hydroxyindoline derivative.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

Oxidation: Formation of 2-(4-hydroxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide.

Reduction: Formation of 2-(4-methoxyphenoxy)-N-(2-hydroxyindolin-5-yl)acetamide.

Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Key Acetamide Derivatives and Their Properties

Key Structural and Functional Insights

2-Oxoindolin-5-yl is a common motif in enzyme inhibitors (e.g., kinase and HSD2 inhibitors), suggesting its role in hydrogen bonding or π-stacking interactions .

Biological Activity Trends: Phenoxy vs. Sulfonyl Groups: Compound 38 (quinazoline sulfonyl) and the target compound (phenoxy) demonstrate that sulfonyl groups enhance anti-cancer activity, while phenoxy groups may favor antimicrobial targeting . Thiadiazole and Benzothiazole Moieties: Derivatives like 7d and 5d show that heterocyclic systems (thiadiazole, benzothiazole) improve cytotoxicity and antibacterial activity, likely due to increased rigidity and target specificity .

Impact of Nitrogen Substitutions: The 1-ethyl-2-oxoindolin substitution in CAS 921813-31-2 introduces steric bulk, which may reduce membrane permeability compared to the unsubstituted indolinone in the target compound .

Biological Activity

The compound 2-(4-methoxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of diabetes management and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 336.39 g/mol . The compound features a methoxy-substituted phenoxy group linked to an oxoindoline moiety, which is critical for its biological activity.

Antidiabetic Properties

Recent studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in carbohydrate metabolism. In particular, it has been evaluated for its inhibitory effects on α-amylase and α-glucosidase , which are crucial targets in the management of type 2 diabetes.

- Inhibition Data :

- IC50 values for α-amylase: 30.39 ± 1.52 μM

- IC50 values for α-glucosidase: 65.1 ± 3.11 μM

These values indicate that the compound exhibits significant inhibitory activity against these enzymes, suggesting its potential utility in controlling postprandial blood glucose levels .

The mechanism underlying the antidiabetic effects appears to involve competitive inhibition of enzyme activity, which was confirmed through kinetic studies. The binding affinity and selectivity towards these enzymes were further supported by molecular docking studies that indicated favorable interactions between the compound and the active sites of α-amylase and α-glucosidase.

Pharmacokinetics

Pharmacokinetic studies provide insight into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound:

| Property | Value |

|---|---|

| GI Absorption | High |

| Blood-Brain Barrier | No |

| P-glycoprotein Substrate | Yes |

| CYP Inhibition | None |

| Bioavailability Score | 0.55 |

These properties suggest that while the compound is well absorbed in the gastrointestinal tract, it does not cross the blood-brain barrier, potentially minimizing central nervous system side effects .

Case Studies

- In Vivo Studies :

- In a study involving diabetic rats, administration of this compound resulted in a significant reduction in blood glucose levels compared to untreated controls. The mechanism was attributed to enhanced insulin sensitivity and reduced hepatic gluconeogenesis.

- Anti-inflammatory Effects :

Q & A

Q. Critical Conditions :

- Temperature control (e.g., reflux at 90°C for condensation reactions) .

- Solvent choice (DMF for polar aprotic conditions, ethanol for Schiffs base formation) .

- Catalysts like piperidine for Knoevenagel condensations .

Which analytical techniques are most reliable for confirming structural integrity and purity?

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and bond formation (e.g., acetamide carbonyl at ~168 ppm, methoxy protons at ~3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

- X-ray Crystallography : For unambiguous determination of stereochemistry and molecular geometry, particularly for chiral intermediates .

How can researchers optimize reaction yields and address low reproducibility in synthesis?

Q. Advanced

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .

- By-Product Analysis : Use LC-MS or TLC to detect side products (e.g., over-acylation or hydrolysis) and adjust protecting group strategies .

- Scale-Up Considerations : Transition from batch to flow chemistry for improved heat/mass transfer in critical steps like acylations .

Q. Advanced

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for hypoglycemic activity) and control compounds across studies .

- Orthogonal Validation : Confirm kinase inhibition (e.g., Src kinase) using both enzymatic assays and cellular thermal shift assays (CETSA) .

- Solubility Adjustments : Address false negatives caused by poor solubility using co-solvents (e.g., DMSO ≤0.1%) or prodrug strategies .

What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

Q. Advanced

- Fragment-Based Design : Systematically modify substituents (e.g., methoxy → ethoxy, halogen substitutions) and evaluate changes in:

- Binding affinity : Molecular docking against targets like PPARγ (for hypoglycemic activity) .

- Pharmacokinetics : LogP measurements and metabolic stability in liver microsomes .

- 3D-QSAR Models : Use CoMFA or CoMSIA to correlate electronic/steric features with activity .

Q. Example SAR Findings :

| Derivative | R-Group | IC₅₀ (Src Kinase) | LogP |

|---|---|---|---|

| Parent | -OCH₃ | 1.2 µM | 2.8 |

| 3-NO₂ | -NO₂ | 0.7 µM | 3.1 |

| 4-F | -F | 1.5 µM | 2.5 |

What in vitro and in silico methods elucidate the compound’s mechanism of action?

Q. Advanced

- Molecular Docking : Simulate binding to targets like PPARγ or Src kinase using AutoDock Vina, focusing on hydrogen bonds with the acetamide carbonyl .

- Pathway Analysis : RNA sequencing in treated cells to identify dysregulated pathways (e.g., AMPK/mTOR for hypoglycemic effects) .

- Kinetic Studies : Surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) for enzyme targets .

How can researchers address stability issues during storage or biological assays?

Q. Advanced

- Degradation Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the acetamide group) .

- Formulation : Develop lyophilized powders or cyclodextrin complexes to enhance aqueous stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.